An In-depth Technical Guide to 7-fluoro-1-methyl-1H-indole-3-carboxylic acid
An In-depth Technical Guide to 7-fluoro-1-methyl-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid. Given the limited direct literature on this specific molecule, this document synthesizes data from closely related analogs and foundational chemical principles to offer a robust and insightful resource.
Introduction and Molecular Overview
7-fluoro-1-methyl-1H-indole-3-carboxylic acid belongs to the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The core indole scaffold is a common motif in pharmacologically active molecules. The strategic placement of a fluorine atom at the 7-position and a methyl group on the indole nitrogen (N1) is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological profile.
The fluorine atom, being the most electronegative element, can significantly alter the acidity of the carboxylic acid and the electron density of the indole ring system. The N-methylation prevents the formation of hydrogen bond donors at this position, which can impact receptor binding and solubility.
Predicted Physicochemical Properties
The following table outlines the predicted physicochemical properties of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid, inferred from related structures such as 7-fluoro-1H-indole-3-carboxylic acid and 1-methyl-1H-indole-3-carboxylic acid.
| Property | Predicted Value | Rationale / Comparative Data |
| Molecular Formula | C₁₀H₈FNO₂ | Based on chemical structure |
| Molecular Weight | 193.17 g/mol | Calculated from the molecular formula[2] |
| Appearance | Off-white to pale yellow solid | Typical for indole carboxylic acids |
| Melting Point | >200 °C (with decomposition) | Indole-3-carboxylic acids often have high melting points |
| pKa | ~3.5 - 4.5 | The electron-withdrawing fluorine is expected to increase acidity compared to the non-fluorinated analog. |
| LogP | ~2.5 - 3.0 | N-methylation increases lipophilicity compared to the N-H analog. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Common for this class of compounds. |
Synthesis and Purification
A plausible synthetic route to 7-fluoro-1-methyl-1H-indole-3-carboxylic acid involves a multi-step process starting from a suitable fluorinated aniline derivative. The following proposed workflow is based on established indole synthesis methodologies.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 7-fluoro-1-methyl-1H-indole-3-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 7-fluoro-1H-indole-3-carboxylate (D)
This intermediate can be synthesized via a Fischer indole synthesis from 3-fluorophenylhydrazine and ethyl pyruvate or through a Reissert indole synthesis.
Step 2: N-Methylation to form Ethyl 7-fluoro-1-methyl-1H-indole-3-carboxylate (E)
-
To a solution of Ethyl 7-fluoro-1H-indole-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours and monitor by TLC.
-
Upon completion, quench the reaction with ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Saponification to 7-fluoro-1-methyl-1H-indole-3-carboxylic acid (F)
-
Dissolve the purified ethyl ester (E) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization
The structural identity and purity of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid would be confirmed by a combination of spectroscopic methods.
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (in DMSO-d₆) | - Carboxylic acid proton (singlet, ~12.0 ppm) - Aromatic protons on the indole ring (multiplets, 7.0-8.0 ppm) with characteristic splitting due to fluorine coupling. - N-methyl protons (singlet, ~3.8 ppm) |
| ¹³C NMR (in DMSO-d₆) | - Carboxylic acid carbonyl carbon (~165 ppm) - Aromatic carbons (100-140 ppm) with characteristic C-F coupling constants. - N-methyl carbon (~33 ppm) |
| ¹⁹F NMR (in DMSO-d₆) | - A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. |
| IR (Infrared) Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) - C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹) - C-F stretch (~1000-1400 cm⁻¹) |
| Mass Spectrometry (MS) | - [M-H]⁻ ion in negative mode ESI. - [M+H]⁺ ion in positive mode ESI. |
Reactivity and Chemical Behavior
The reactivity of 7-fluoro-1-methyl-1H-indole-3-carboxylic acid is primarily dictated by the carboxylic acid functionality and the indole nucleus.
Reactions of the Carboxylic Acid Group
The carboxylic acid can undergo standard transformations to form various derivatives such as esters, amides, and acid chlorides. These reactions typically proceed via activation of the carboxylic acid, for example, with thionyl chloride or a carbodiimide coupling agent.[3]
Caption: Key reactions of the carboxylic acid group.
Reactivity of the Indole Nucleus
The indole ring is generally susceptible to electrophilic substitution, typically at the C2 position, as the C3 position is blocked. The presence of the electron-withdrawing fluorine at C7 will deactivate the benzene portion of the indole ring towards electrophilic attack.
Potential Applications and Biological Activity
Indole-3-carboxylic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.
Potential areas of investigation for 7-fluoro-1-methyl-1H-indole-3-carboxylic acid and its derivatives include:
-
Antiviral Agents: Some fluorinated indole derivatives have shown promise as antiviral compounds.[1]
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology.[5]
-
Plant Growth Regulators: Indole-3-acetic acid is a natural plant hormone, and its derivatives can exhibit plant growth-regulating activities.[6]
Safety and Handling
As with any research chemical, 7-fluoro-1-methyl-1H-indole-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Material Safety Data Sheet (MSDS) for structurally related compounds, such as 6-Fluoro-1-Methyl-1H-Indole-3-Carboxylic Acid, which is stated to be not a hazardous substance or mixture.[7]
Conclusion
7-fluoro-1-methyl-1H-indole-3-carboxylic acid is a promising, yet underexplored, molecule with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, based on the established chemistry of related indole derivatives. Further experimental investigation is warranted to fully elucidate the unique characteristics of this compound.
References
-
PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl 7-fluoro-1H-indole-3-carboxylate. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 1H-Indole-3-carboxylic acid,7-fluoro-,methyl ester. Retrieved from [Link]
-
Furuya, T., Yagi, S., Yamazaki, S., Haraguchi, T., Mahesha, N., & Belakavadi, K. (2018). Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Special Steel. (n.d.). 1.4313, X3CrNiMo13-4, AISI 415, F6NM, S41500. Retrieved from [Link]
-
Himaja, M., Jose, T., Ramana, M. V., Anand, R., & Munirajasekhar, D. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. ACS Publications. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
Sonawane, D. (n.d.). Indole: A Promising Scaffold For Biological Activity. RJPN. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
-
MDPI. (2015). 7-Iodo-1H-indole-3-carbonitrile. Retrieved from [Link]
-
Otai Special Steel. (n.d.). 1.4313 X3CrNiMo13-4 Martensitic Stainless Steel. Retrieved from [Link]
-
LibreTexts Chemistry. (2015). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]
-
VIRGAMET. (n.d.). 1.4313, F6NM, AISI 415 - stainless steel. Retrieved from [Link]
-
Total Materia. (n.d.). GX 4 CrNiMo 13-4 (DIN): Properties, Composition, and Best Uses. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Indole-3-carboxylic acid, 1-[(2-fluorophenyl)methyl]-. Retrieved from [Link]
-
Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
-
Welding Alloys. (n.d.). CHROMECORE M 13 4-G. Retrieved from [Link]
